molecular formula C22H23N3O3S B2797327 2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 896002-03-2

2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2797327
CAS No.: 896002-03-2
M. Wt: 409.5
InChI Key: JRFAXNMXFYYXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Wound-Healing Potential

Research has demonstrated the wound-healing capabilities of certain derivatives related to 2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone. Specifically, derivatives have shown significant wound healing in vivo through faster epithelialization and increased tensile strength in incision wounds, indicating their potential as components in skin ointment formulations for improved wound recovery and collagenation enhancement (Vinaya et al., 2009).

Anticancer Activity

The synthesis and evaluation of N-substituted indole derivatives have been investigated for their anticancer activities. These studies have highlighted compounds, especially those with a nitro group, showing promising topoisomerase-I inhibition, indicating potential applications in cancer therapy (Kumar & Sharma, 2022).

Neuroprotective Agents

Compounds structurally related to this compound have been synthesized and evaluated for their neuroprotective activities. These derivatives have shown significant potential as neuroprotective agents, offering a basis for the development of treatments for neurodegenerative diseases (Buemi et al., 2013).

Antileukemic Activity

A series of derivatives have been synthesized and tested for their antileukemic activity against human leukemic cell lines, with some compounds exhibiting excellent in vitro potency. This suggests a potential application in leukemia treatment, highlighting the importance of specific functional groups for enhanced activity (Vinaya et al., 2012).

Antibacterial and Antimicrobial Activities

Studies on the synthesis of new compounds containing the piperidine moiety have shown significant antibacterial and antimicrobial activities. These findings suggest the potential use of these compounds in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Properties

IUPAC Name

2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(23-12-4-1-5-13-23)15-24-14-21(19-6-2-3-7-20(19)24)29-16-17-8-10-18(11-9-17)25(27)28/h2-3,6-11,14H,1,4-5,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFAXNMXFYYXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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